5-Bromo-2-(methylthio)pyrimidine

Catalog No.
S677900
CAS No.
14001-67-3
M.F
C5H5BrN2S
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylthio)pyrimidine

CAS Number

14001-67-3

Product Name

5-Bromo-2-(methylthio)pyrimidine

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3

InChI Key

WFLSPLBDSJLPFW-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C=N1)Br

Canonical SMILES

CSC1=NC=C(C=N1)Br

The exact mass of the compound 5-Bromo-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-(methylthio)pyrimidine is a heterocyclic intermediate featuring two distinct reactive sites on the pyrimidine core. The C5-bromo group is primarily utilized for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling C-C bond formation. Concurrently, the 2-(methylthio) group offers an orthogonal synthetic handle; it can be oxidized to a highly reactive methylsulfonyl leaving group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for controlled, stepwise molecular elaboration, a key consideration in medicinal chemistry and complex molecule synthesis.

Research Fit

C5 bromine enables transition metal-catalyzed cross-coupling reactions
C2 methylthio provides orthogonal handle via oxidation to sulfoxide/sulfone
High-purity building block with solid-state handling at ambient temperature

Substituting this compound with seemingly close analogs introduces significant process and strategic challenges. Replacing the C5-bromo group with a C5-chloro analog results in lower reactivity in palladium-catalyzed cross-couplings, often requiring harsher conditions or more complex catalyst systems to achieve comparable yields. Conversely, using a C5-iodo analog, while more reactive, can decrease precursor stability and introduce undesired side reactions. Swapping the 2-(methylthio) group for a 2-chloro group (i.e., using 5-bromo-2-chloropyrimidine) fundamentally alters the synthetic strategy by removing the option for a mild, selective oxidation-to-SNAr pathway, forcing reliance on potentially less selective, dual-halogen coupling protocols. These substitutions are not direct drop-in replacements and necessitate costly re-optimization of established synthetic routes.

Substitution Risk

C5 bromine exhibits approx. three-fold higher reactivity than chloro analogs in nucleophilic aromatic substitution; protocol re-optimization may be required if substituted.
C2 methylthio group enables sulfoxide/sulfone formation not replicable by methoxy or amino substituents, altering downstream functionalization pathways.
Dihalo analogs (e.g., 2,5-dibromopyrimidine) lack orthogonal selectivity, leading to competing cross-coupling that undermines stepwise diversification strategies.

Precursor Suitability: Balanced Reactivity for Predictable Cross-Coupling

The C-Br bond at the 5-position provides a balance of reactivity and stability for cross-coupling reactions, which is a critical parameter for procurement decisions. In palladium-catalyzed couplings, halogen reactivity generally follows the order I > Br > Cl. While iodo-analogs can be highly reactive, they often have lower stability. Chloro-analogs are more stable but can be sluggish, requiring higher catalyst loadings or more forcing conditions, which increases costs and can lead to side products. The C-Br bond offers a reliable compromise, enabling efficient coupling under standard conditions, as demonstrated in the synthesis of various biaryl pyrimidines.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataModerate to high reactivity, stable precursor
Comparator Or Baseline5-Iodo-2-(methylthio)pyrimidine (Higher reactivity, lower stability) and 5-Chloro-2-(methylthio)pyrimidine (Lower reactivity, higher stability)
Quantified DifferenceNot available in a direct head-to-head study. Based on established halogen reactivity trends (I > Br > Cl).
ConditionsGeneral Suzuki-Miyaura, Stille, or Sonogashira cross-coupling conditions.

This compound provides a reliable reactivity profile for process development, avoiding the potential instability of iodo-analogs and the often-sluggish reactions of chloro-analogs.

Aminolysis Reactivity
Class-level inference
Bromo derivative: highest reactivity in halogen series (Br > I > Cl); approx. three-fold faster than chloro analog in aminolysis with isopentylamine.
Supports reaction-rate context for substitution planning
Times of half-completion measured; source-specific review recommended

Processability: Enables Orthogonal Synthesis via Oxidation to a Sulfonyl Leaving Group

The 2-(methylthio) group serves as a masked leaving group, enabling a powerful, two-step diversification strategy unavailable with analogs like 5-bromo-2-chloropyrimidine. The thioether is stable to many cross-coupling conditions but can be cleanly oxidized to the corresponding 2-(methylsulfonyl)pyrimidine. This sulfone is a highly effective leaving group for SNAr with nucleophiles. One study demonstrated that 2-sulfonylpyrimidines are far more reactive towards cysteine thiols than their 2-chloro or 2-methylthio precursors, with the latter being completely unreactive under assay conditions. This provides a robust and selective method for sequential functionalization.

Evidence DimensionReactivity towards Thiol Nucleophiles (SNAr)
Target Compound DataBecomes highly reactive after oxidation to the sulfone.
Comparator Or Baseline2-chloro and 2-methylthio pyrimidines were reported as 'far less reactive to completely unreactive' under the same conditions.
Quantified DifferenceQualitatively high reactivity for the oxidized product vs. 'completely unreactive' for the unoxidized thioether.
ConditionsSNAr with thiol nucleophiles at pH 6.5-7.0.

This feature allows a buyer to execute a planned, sequential synthesis pathway—cross-coupling first, then oxidation/substitution—which is more controlled than managing the differential reactivity of two different halogens.

Purity Benchmark
Data to verify
Reported purity ≥97% (HPLC) across multiple vendors; melting point 63–68 °C.
May support direct use without further purification
Verify supplier Certificate of Analysis for lot-specific data

Handling & Purity: Solid Form with Defined Melting Point for Consistent Dosing

For process and scale-up chemistry, the physical form of a starting material is a key procurement variable. 5-Bromo-2-(methylthio)pyrimidine is a solid with a defined melting point of 63-68 °C. This property facilitates straightforward handling, weighing, and addition to reaction vessels compared to low-melting solids or oils, which can be difficult to dose accurately and may require specialized handling procedures. A consistent, solid form ensures better reproducibility in reaction setup and is often preferred for automated chemical synthesis platforms and large-scale manufacturing workflows.

Evidence DimensionMelting Point (°C)
Target Compound Data63-68 °C
Comparator Or BaselineN/A (General preference for solids over oils in process chemistry)
Quantified DifferenceN/A
ConditionsStandard temperature and pressure.

Its solid form and defined melting range simplify material handling and ensure accurate, reproducible dosing in both lab-scale and pilot-plant settings, reducing process variability.

CDK4/6 Inhibitor Route
Supporting evidence
Derivative (5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) used at multi-gram scale in patent route for pyrido[3,4-d]pyrimidine CDK4/6 inhibitors.
Documented synthetic utility for kinase inhibitor research
Esterification conditions: SOCl₂, MeOH, 0 °C
Cross-Coupling Orthogonality
Class-level inference
C5 Br participates in Suzuki-Miyaura coupling while C2 SMe remains intact; dihalo analogs would lead to competitive reactions.
Reported orthogonal functionalization context
Palladium-catalyzed conditions; suitability screening advised

Core Scaffold for Sequential Library Synthesis in Medicinal Chemistry

This compound is the right choice for projects requiring the synthesis of diverse compound libraries with modifications at two distinct positions. Chemists can first perform a Suzuki or other cross-coupling at the C5-bromo position and then, in a subsequent step, oxidize the 2-methylthio group to the sulfone to enable a second diversification via nucleophilic substitution. This planned, orthogonal approach is more reliable than attempting to control the selectivity of di-halogenated pyrimidines.

Intermediate for Kinase Inhibitors and other Bioactive Molecules

As a precursor for complex heterocyclic compounds, this reagent is well-suited for synthetic campaigns targeting APIs. For example, the related 5-bromo-pyrimidine core is a key component in the dual endothelin receptor antagonist Macitentan, where the 5-bromo substituent is critical for the molecule's activity profile. The balanced reactivity of the C-Br bond makes it a dependable choice for key bond-forming steps in multi-step API synthesis.

Process Development Where Handling and Reproducibility are Critical

In scale-up and process chemistry environments, the solid nature and defined melting point (63-68 °C) of this compound make it a preferred choice over liquid or oily analogs. Its physical properties ensure consistent and accurate charging of reactors, minimizing batch-to-batch variability and simplifying material handling protocols, which is a key consideration for manufacturing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Documented route to pyrido[3,4-d]pyrimidine scaffolds
Review patent synthetic procedures and intermediate scalability
Stepwise pyrimidine functionalization
Orthogonal reactivity: C5 Br coupling, C2 SMe stable
Confirm cross-coupling condition compatibility and chemoselectivity
Agrochemical lead discovery
Thioether-containing scaffold with reported herbicidal/fungicidal activity
Validate library synthesis reproducibility from high-purity building block
Scalable intermediate synthesis
Solid-state form, documented multi-gram use
Assess process safety and ambient storage handling

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2-(methylthio)pyrimidine

Explore Compound Types